molecular formula C15H16N2O4 B5531407 N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide

N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide

Cat. No.: B5531407
M. Wt: 288.30 g/mol
InChI Key: SVHWYWXRMXHQJD-UHFFFAOYSA-N
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Description

N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide is a chemical compound known for its diverse applications in scientific research. It features a pyridine ring attached to a carboxamide group, which is further substituted with a 3,4,5-trimethoxyphenyl group. This compound is of interest due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide typically involves the reaction of 3,4,5-trimethoxyaniline with pyridine-3-carboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4,5-trimethoxyphenyl)pyridine-2-carboxamide
  • N-(3,4,5-trimethoxyphenyl)pyridine-4-carboxamide
  • N-(3,4,5-trimethoxyphenyl)benzamide

Uniqueness

N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct biological activities compared to its analogs

Properties

IUPAC Name

N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-19-12-7-11(8-13(20-2)14(12)21-3)17-15(18)10-5-4-6-16-9-10/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHWYWXRMXHQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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